(S)-Cinacalcet-D3 Hydrochloride
Description
Foundational Principles of Deuterium (B1214612) Labeling in Chemical Biology and Pharmacology
Deuterium (D), a stable isotope of hydrogen, contains one proton and one neutron, making it approximately twice as heavy as protium (B1232500) (¹H), the most common hydrogen isotope. clearsynth.com Deuterium labeling, or deuteration, is the process of selectively replacing one or more hydrogen atoms in a molecule with deuterium atoms. clearsynth.com While chemically similar to their hydrogen-containing counterparts, deuterated compounds can exhibit altered physical and chemical properties due to the increased mass. clearsynth.com
A fundamental principle underlying the utility of deuterium labeling is the difference in bond strength between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break. taylorandfrancis.comnih.gov This increased bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where a chemical reaction involving the cleavage of a C-D bond proceeds at a slower rate than the equivalent reaction with a C-H bond. taylorandfrancis.comdrugdiscoveryopinion.comwikipedia.org This subtle, yet significant, modification can be strategically employed to improve the pharmacokinetic and toxicological profiles of drug candidates. nih.gov
Strategic Applications of Stable Isotopes in Pre-clinical Drug Development
Stable isotopes are strategically employed throughout the pre-clinical drug development process to provide critical data on a drug candidate's behavior. researchgate.net Their use can expedite the identification of promising compounds and provide a deeper understanding of their mechanisms of action and metabolic profiles. metsol.com
One of the primary applications of stable isotope-labeled compounds is in pharmacokinetic (PK) and metabolism studies. nih.gov These studies, often referred to as ADME (absorption, distribution, metabolism, and excretion) studies, are crucial for understanding how a drug is processed by the body. acs.orgacs.orgacs.org By using a labeled version of a drug, researchers can trace its journey through an organism, determining key parameters such as its rate of absorption, distribution into various tissues, metabolic breakdown, and eventual elimination. metsol.comclearsynth.com
Deuterium labeling is particularly useful for enhancing a drug's metabolic stability. researchgate.net By strategically replacing hydrogens at sites on the molecule that are susceptible to metabolic breakdown (so-called "soft spots"), the rate of metabolism can be slowed due to the kinetic isotope effect. nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life. researchgate.net Stable isotopes are also invaluable in absolute bioavailability studies, which compare the systemic exposure of a drug after intravenous and extravascular administration. nih.govmdpi.com
In the field of quantitative bioanalysis, stable isotope-labeled compounds, especially deuterated ones, serve as the gold standard for internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.govresearchgate.net An internal standard is a compound of known concentration added to a biological sample before processing. scispace.com It helps to correct for any loss of the analyte during sample extraction and for variations in the analytical instrument's response. scispace.comresearchgate.net
Because a stable isotope-labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior lead to more accurate and precise quantification of the drug in complex biological matrices such as plasma or urine. nih.gov While highly effective, it is important to be aware of potential issues, such as chromatographic separation between the labeled and unlabeled compounds, which can occasionally occur and impact the accuracy of the results. nih.govnih.gov
Stable isotope tracing is a powerful technique for mapping metabolic pathways. creative-proteomics.comnih.govspringernature.com By introducing an isotopically labeled substrate into cells, tissues, or a whole organism, scientists can follow the path of the isotope as it is incorporated into various downstream metabolites. creative-proteomics.comnih.govnih.gov Analytical techniques like mass spectrometry and NMR are then used to identify the labeled products, providing a detailed picture of metabolic fluxes and pathway activities. springernature.comacs.org This approach has been instrumental in discovering new metabolic pathways and understanding how metabolism is altered in disease states. creative-proteomics.comacs.org
The kinetic isotope effect (KIE) is not only a consequence of deuterium labeling but also a tool for investigating reaction mechanisms, particularly those catalyzed by cytochrome P450 (CYP450) enzymes, which play a central role in drug metabolism. nih.govportico.org A significant primary deuterium KIE is strong evidence that the cleavage of a C-H bond is a rate-limiting step in a particular metabolic reaction. taylorandfrancis.comnih.gov Medicinal chemists can exploit this effect by intentionally deuterating a drug at a metabolically vulnerable position to slow its breakdown, potentially leading to improved efficacy and a better safety profile. wikipedia.orgnih.govchem-station.com
Chemical Compound Information
Properties
Molecular Formula |
C22H20D3ClF3N |
|---|---|
Appearance |
Purity:97.0% CP by HPLC; 100% OP by chiral HPLC; 99% atom DWhite solid |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of S Cinacalcet D3 Hydrochloride
Advanced Synthetic Routes for Cinacalcet (B1662232) Hydrochloride and its Precursors
Asymmetric Synthesis Approaches and Enantioselective Methodologies
Several strategies have been developed for the enantioselective synthesis of Cinacalcet. One prominent approach utilizes chiral auxiliaries, such as (R)-tert-butanesulfinamide. This method involves the condensation of the chiral auxiliary with a ketone precursor, 1-acetylnaphthalene, to form a diastereomeric mixture of sulfinamides. The desired diastereomer can be isolated through recrystallization, achieving high enantiomeric excess (ee). beilstein-journals.orgbeilstein-journals.org Subsequent N-alkylation and hydrolysis steps yield the final chiral amine. beilstein-journals.orgresearchgate.net
Another effective strategy is the asymmetric reduction of an imine or ketone. The Corey-Bakshi-Shibata (CBS) reduction is a key reaction in one such synthesis, which starts from commercially available materials and proceeds over eight steps. niscpr.res.in Alternatively, asymmetric reductive amination of 1-(naphthyl-1-yl)ethyl ketone with 3-(3-(trifluoromethyl)phenyl)propyl-1-amine can be performed. This reaction uses a combination of a Hantzsch ester and a chiral phosphine (B1218219) ligand, which induces asymmetry and avoids the need for subsequent chiral separation, making it suitable for industrial-scale production. google.com More recently, a cobalt-catalyzed asymmetric Negishi cross-coupling has been reported, achieving an impressive 99% ee. nih.gov
Table 1: Comparison of Asymmetric Synthesis Methods for Cinacalcet
| Method | Key Reagent/Catalyst | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Chiral Auxiliary | (R)-tert-butanesulfinamide | 99.94% | beilstein-journals.org |
| Asymmetric Reductive Amination | Hantzsch ester and chiral phosphine ligand | 99.2% | google.com |
| Asymmetric Negishi Cross-Coupling | Cobalt catalyst | 99% | nih.gov |
| Corey-Bakshi-Shibata (CBS) Reduction | CBS catalyst | Not specified | niscpr.res.in |
Optimization Strategies for Enhanced Yield and Purity in Chemical Synthesis
Optimizing reaction conditions is critical for maximizing yield and ensuring the high purity required for pharmaceutical compounds. In the synthesis utilizing (R)-tert-butanesulfinamide, the regioselective N-alkylation step was systematically optimized. researchgate.net Researchers varied the base, solvent, and temperature to find the ideal conditions. Using lithium hexamethyldisilazide (LiHMDS) as the base in a DMF:THF solvent mixture at room temperature provided a 72% yield of the desired alkylated product. researchgate.net
Table 2: Optimization of the N-Alkylation of Naphthylethylsulfinamide
| Base (equiv.) | Solvent | Temperature | Time (h) | Isolated Yield (%) | Reference |
|---|---|---|---|---|---|
| LiHMDS (2.5) | DMF:THF | -20°C to rt | 6 | 44 | researchgate.net |
| LiHMDS (5.0) | DMF:THF | -20°C to rt | 6 | 69 | researchgate.net |
| LiHMDS (7.0) | DMF:THF | rt | 6 | 72 | researchgate.net |
| KOt-Bu (2.0) | DMF:THF | -20°C to rt | 24 | 10 | researchgate.net |
Deuterium (B1214612) Incorporation Methodologies
The introduction of deuterium into drug molecules is a strategy used to alter pharmacokinetic properties by slowing down metabolic processes at the deuterated site. researchgate.netnih.gov Creating (S)-Cinacalcet-D3 Hydrochloride requires precise methods for incorporating three deuterium atoms into the molecular structure.
Electrochemical Deuteration Techniques and Their Mechanistic Aspects
Electrochemical deuteration has emerged as a green and efficient alternative to traditional labeling methods. rsc.org This technique often uses heavy water (D₂O), an inexpensive and readily available deuterium source, and avoids the need for transition metal catalysts or harsh reagents. xmu.edu.cnsciopen.com One common mechanism is electrocatalytic dehalogenation, where a C-X (X = halogen) bond is cleaved upon accepting an electron to form a radical anion. xmu.edu.cn This radical is then quenched by a deuterium source, resulting in a C-D bond. xmu.edu.cn This method has been successfully applied to both aromatic and alkyl halides, demonstrating broad substrate scope and functional group tolerance. xmu.edu.cnsciopen.com The process can be performed under mild conditions, such as room temperature and atmospheric pressure, which is advantageous for complex molecules. rsc.org Recent advancements have focused on improving Faradaic efficiency and developing catalyst-free systems to further enhance the practicality of this approach. researchgate.net
Site-Specific Isotopic Labeling Strategies in Organic Synthesis
For a compound like (S)-Cinacalcet-D3, achieving site-specific deuteration is paramount. Isotopic labeling is a technique used to track an isotope through a reaction or metabolic pathway. wikipedia.org The most straightforward strategy for targeted deuteration is to use a deuterated building block in the synthesis. nih.gov For instance, to create a -CD3 group, a precursor containing a deuterated methyl group, such as CD₃I, would be used in the synthetic route. nih.gov
Stereochemical Analysis and Chiral Purity Assessment of this compound
After synthesis, it is crucial to verify both the stereochemical integrity and the chiral purity of the final compound. This ensures that the correct enantiomer has been produced and is free from its mirror image, which may have different biological activity. mdpi.com
Several analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and robust method. nih.gov For Cinacalcet, polysaccharide-based columns, such as Chiralpak-IA or Chiralpak AY, have proven effective in separating the (R)- and (S)-enantiomers. nih.govresearchgate.net A validated method using a Chiralpak-IA column with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid can achieve excellent resolution and is sensitive enough to detect the unwanted (S)-enantiomer at levels as low as 0.04 µg/mL. researchgate.net
Capillary Electrophoresis (CZE) is another powerful technique for chiral separations, offering high efficiency and low consumption of solvents and samples. mdpi.com For Cinacalcet analysis, cyclodextrins are used as chiral selectors in the background electrolyte. A validated CZE method was able to detect the S-enantiomer at a 0.1% level in tablets, demonstrating its suitability for quality control. mdpi.com
For deuterated compounds, mass spectrometry (MS) is essential for confirming the incorporation of deuterium. Furthermore, MS/MS techniques can be used for stereochemical analysis of deuterated molecules by observing differences in the fragmentation patterns of diastereomers. nih.gov Vibrational circular dichroism (VCD) spectroscopy offers another powerful tool. By introducing a deuterated group, such as -OCD₃, characteristic VCD signals are produced in the C-D stretching region (2300-1900 cm⁻¹) which can be compared with calculated spectra to assign the stereochemistry of the adjacent chiral center. nih.gov
Chromatographic Techniques for Enantiomeric Excess Determination
The determination of the enantiomeric excess (e.e.) is a critical step in the quality control of chiral compounds to ensure the desired enantiomer is present in high purity. For this compound, the primary goal is to quantify the amount of the (R)-enantiomer impurity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. nih.govresearchgate.netoup.com The addition of three deuterium atoms is not expected to significantly alter the chiral recognition mechanism, so methods developed for cinacalcet are directly applicable.
Several studies have focused on developing robust chiral HPLC methods for separating the enantiomers of cinacalcet. These methods typically utilize polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) or cellulose. nih.govoup.com
A rapid HPLC method was developed for the analytical resolution of cinacalcet enantiomers using four different chiral columns (two amylose-based and two cellulose-based) in reversed-phase (RP) systems. nih.govoup.com Excellent separation, with a resolution greater than 6, was achieved on a Chiralpak AY column, which has an amylose 5-chloro-2-methylphenylcarbamate chiral stationary phase. nih.govoup.com The mobile phase consisted of 10 mM triethylamine (B128534) (pH 8.0) and acetonitrile (B52724) in a 40:60 (v/v) ratio. nih.govoup.com This method was successfully validated according to the International Conference on Harmonization (ICH) guidelines and applied to determine the (S)-cinacalcet impurity in the (R)-cinacalcet active pharmaceutical ingredient. nih.govoup.com
Another isocratic chiral LC method utilized a Chiralpak-IA column (250×4.6mm, 5μm particle size) to achieve good resolution (Rs > 3) between the enantiomers. researchgate.net The mobile phase for this method was a mixture of n-hexane, ethanol, and trifluoroacetic acid (95:5:0.1, v/v/v) at a flow rate of 1.0 mL/min, with UV detection at 223 nm. researchgate.net
The choice between normal-phase (NP) and reversed-phase (RP) chromatography exists. While a normal-phase HPLC method on a Chiralpak IA column has been described, reversed-phase systems are often preferred due to better reproducibility of retention times and avoidance of water-immiscible organic solvents. oup.com
The chiral recognition mechanism in these separations is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral stationary phase. researchgate.net The presence of additives like triethylamine in the mobile phase can also influence the separation efficiency. researchgate.net
For quantitative analysis, a UV detector is commonly used. researchgate.netuma.es The method is validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy to ensure reliable determination of the enantiomeric excess. nih.govoup.com
Below are interactive data tables summarizing the chromatographic conditions from the literature that are applicable for the enantiomeric excess determination of this compound.
Table 1: Chiral HPLC Method 1 for Cinacalcet Enantiomer Separation nih.govoup.com
| Parameter | Value |
|---|---|
| Column | Chiralpak AY (amylose 5-chloro-2-methylphenylcarbamate) |
| Mobile Phase | 10 mM Triethylamine (pH 8.0) : Acetonitrile (40:60, v/v) |
| Detection | UV |
| Resolution (Rs) | > 6 |
Table 2: Chiral HPLC Method 2 for Cinacalcet Enantiomer Separation researchgate.net
| Parameter | Value |
|---|---|
| Column | Chiralpak-IA (250 x 4.6 mm, 5µm) |
| Mobile Phase | n-Hexane : Ethanol : Trifluoroacetic Acid (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 223 nm |
| Resolution (Rs) | > 3 |
Advanced Analytical Methodologies for S Cinacalcet D3 Hydrochloride
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of small molecules in complex biological matrices. Its high selectivity and sensitivity make it an indispensable tool in modern analytical research.
Development and Validation of Quantitative LC-MS/MS Methods
The development of robust LC-MS/MS methods for the quantification of cinacalcet (B1662232), often utilizing (S)-Cinacalcet-D3 Hydrochloride as an internal standard, is a well-documented process. nih.govnih.govresearchgate.net These methods are validated according to stringent guidelines to ensure their accuracy, precision, and reliability. biointerfaceresearch.com A typical method involves a simple one-step protein precipitation to extract the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net
Chromatographic separation is commonly achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of methanol, water, and an ammonium (B1175870) formate (B1220265) system. nih.gov The mass spectrometric detection is performed in the positive electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard. For instance, the transition for cinacalcet is often m/z 358.1 > 155.1, while the transition for its deuterated counterpart, this compound, is m/z 361.1 > 158.1. nih.gov
Method validation encompasses several key parameters, including linearity, sensitivity (lower limit of quantification, LLOQ), precision, accuracy, recovery, and stability. biointerfaceresearch.comresearchgate.net Validated methods for cinacalcet have demonstrated a broad dynamic range, for example, from 0.1 to 100 ng/mL, with an LLOQ as low as 0.1 ng/mL. nih.gov The precision and accuracy of these methods are typically high, with intra- and inter-assay imprecision values often below 10% and accuracies within a 15% deviation from the nominal concentration. nih.govamegroups.orgosteoporosis.org.za
Role of this compound as a Stable Isotope Internal Standard (SIIS) in Mass Spectrometry
The use of a stable isotope-labeled internal standard (SIIS) is the gold standard in quantitative LC-MS/MS analysis. medchemexpress.comlumiprobe.com this compound serves as an ideal SIIS for the quantification of cinacalcet. nih.govnih.govresearchgate.net Because it is chemically identical to the analyte, it co-elutes and exhibits the same ionization efficiency and extraction recovery. nih.gov However, due to the mass difference from the incorporated deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. nih.gov
This co-elution and similar behavior effectively compensate for variations in sample preparation and instrumental response, leading to highly accurate and precise quantification. nih.govmedipharmsai.com The use of a SIIS like this compound is crucial for correcting any potential matrix effects that could otherwise compromise the integrity of the analytical results. amazonaws.com
Mitigation of Matrix Effects in Complex Biological Research Samples (excluding human clinical context)
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. nih.goveijppr.com These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov The use of this compound as a SIIS is a primary strategy to mitigate these effects. medipharmsai.comamazonaws.com
Since the SIIS and the analyte are affected by matrix components in the same way, the ratio of their peak areas remains constant, even in the presence of ion suppression or enhancement. nih.gov This ensures that the calculated concentration of the analyte remains accurate. Studies have shown that with the use of deuterated cinacalcet as an internal standard, no significant ion suppression due to matrix effects was observed under various preanalytical conditions. nih.gov The IS-normalized matrix effects for cinacalcet have been reported to be between 99.17% and 102.22%, indicating effective compensation. researchgate.net
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic and spectrometric techniques are essential for the structural confirmation and quantification of chemical compounds. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are two such powerful techniques applied to the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. kubikat.org For isotopically labeled compounds like this compound, NMR is crucial for confirming the exact location of the deuterium atoms within the molecule. nih.govnih.gov
While specific NMR data for this compound is not extensively published, the principles of NMR spectroscopy allow for the determination of the position of deuterium labeling through the absence of proton signals and the potential observation of deuterium signals in ²H NMR. The structural integrity of the rest of the molecule can be confirmed by comparing the ¹H and ¹³C NMR spectra with those of the unlabeled cinacalcet. researchgate.net Advanced NMR techniques, such as 2D-NMR, can further aid in the complete structural assignment. kubikat.org
Advanced Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that possess a chromophore. researchgate.net Cinacalcet hydrochloride exhibits a maximum absorption (λmax) in the UV region, which has been reported at various wavelengths, including 271 nm, 281 nm, and 282 nm, depending on the solvent used. biointerfaceresearch.comijaresm.comscispace.comresearchgate.net
UV-Vis spectrophotometric methods for the quantification of cinacalcet have been developed and validated according to ICH guidelines. ijaresm.comresearchgate.net These methods typically demonstrate good linearity over a specific concentration range, for example, 5-15 µg/ml or 15-35 µg/ml, with high correlation coefficients (r² > 0.998). ijaresm.comresearchgate.net While not as selective as LC-MS/MS, UV-Vis spectrophotometry can be a valuable tool for the routine analysis of bulk drug substance or in simpler formulations where interfering substances are minimal. researchgate.netijaresm.com Derivatization with reagents like 1,2-naphthoquinone-4-sulphonate can also be employed to shift the absorption to the visible region (around 490 nm), which can sometimes enhance selectivity and sensitivity. nih.govnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure Analysis
The characteristic absorption bands for Cinacalcet Hydrochloride confirm the presence of key functional groups. blogspot.com The spectrum exhibits significant peaks that correspond to its complex structure, including vibrations from the naphthyl and phenyl rings and the amine group. blogspot.com
Key reported spectral data for the non-deuterated Cinacalcet Hydrochloride are presented below:
| Wavenumber (cm⁻¹) | Interpretation | Reference |
| 3427-3447 | N-H stretching (amine group) | blogspot.com |
| 2951-2964 | C-H stretching (aliphatic) | blogspot.com |
| 1587 | C=C stretching (aromatic rings) | blogspot.com |
| 1450 | C-H bending | blogspot.com |
| 1327 | C-N stretching | blogspot.com |
| 1128-1166 | C-F stretching (trifluoromethyl group) | blogspot.com |
| 774-800 | C-H out-of-plane bending (aromatic substitution) | blogspot.com |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from impurities and related substances, ensuring its purity and enabling accurate quantification.
High Performance Liquid Chromatography (HPLC) Method Development and Validation
High Performance Liquid Chromatography (HPLC) is the most widely reported technique for the analysis of Cinacalcet. researchgate.net Several reversed-phase (RP-HPLC) methods have been developed and validated for its estimation in bulk drug and pharmaceutical formulations. biointerfaceresearch.comijrps.com These methods are valued for their simplicity, accuracy, and speed. ijrps.comwisdomlib.org
Method development typically involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength to achieve a sharp peak, good resolution, and a short retention time. biointerfaceresearch.com Common stationary phases include C18 and C8 columns. biointerfaceresearch.comijrpb.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. biointerfaceresearch.comwisdomlib.orgijrpb.com Detection is commonly performed using a UV detector at wavelengths where Cinacalcet shows maximum absorbance, such as 232 nm, 271 nm, or 282 nm. biointerfaceresearch.comwisdomlib.orgijrpb.com
Validation of these HPLC methods is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ). biointerfaceresearch.comijrps.comnih.gov
Table of HPLC Method Parameters and Validation Findings:
| Parameter | Method 1 biointerfaceresearch.com | Method 2 wisdomlib.org | Method 3 ijrpb.com | Method 4 sigmaaldrich.com |
|---|---|---|---|---|
| Column | X-Terra Symmetry C18 (4.6 x 150mm; 5µm) | C18 | Phenomenex C18 (150mm x 4.6mm, 5.0µm) | Purospher® STAR Phenyl (150 x 4.6mm, 5µm) |
| Mobile Phase | Phosphate buffer: Acetonitrile (40:60 v/v), pH 3.0 | Methanol: Phosphate buffer (60:40 v/v), pH 6.8 | Methanol: Water (70:30 v/v), pH 3.6 | Gradient of Acetonitrile and 10mmol/L Sodium perchlorate, pH 2.5 |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.3 mL/min | 1.0 mL/min |
| Detection (UV) | 282 nm | 232 nm | 271 nm | 215 nm |
| Retention Time | 2.8 min | 2.82 min | Not Specified | 12.3 min |
| Linearity Range | 25-150 µg/mL | 5-50 µg/mL | 50-300 µg/mL | Up to 6 µg/mL |
| Correlation Coefficient (r²) | 0.999 | Not Specified | >0.999 | Not Specified |
| LOD | Not Specified | 0.32 µg/mL | Not Specified | 0.21 µg/mL |
| LOQ | Not Specified | 0.91 µg/mL | Not Specified | 0.65 µg/mL |
| Accuracy (% Recovery) | 98-102% | 99.85-100.14% | 97-103% | Not Specified |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, versatile, and cost-effective alternative to HPLC for the quantification of Cinacalcet. scirp.org This technique allows for high throughput and requires low sample volumes. scirp.org A validated HPTLC method has been developed for the determination of Cinacalcet Hydrochloride in bulk form. scirp.org
The method utilizes aluminum-backed silica (B1680970) gel 60 F₂₅₄ plates as the stationary phase. scirp.org A mobile phase consisting of chloroform (B151607) and acetonitrile (6:4, v/v) provides compact and well-defined bands of Cinacalcet HCl. scirp.org Quantification is achieved through densitometric analysis at a wavelength of 282 nm. scirp.org The method has been validated according to ICH guidelines and proven to be simple, sensitive, precise, and accurate. scirp.org
Table of HPTLC Method and Validation Data:
| Parameter | Finding scirp.orgresearchgate.net |
|---|---|
| Stationary Phase | Aluminum-backed silica gel 60 F₂₅₄ plates (10 x 10 cm) |
| Mobile Phase | Chloroform: Acetonitrile (6:4, v/v) |
| Detection | Densitometry at 282 nm |
| RF Value | 0.30 ± 0.02 |
| Linearity Range | 40 - 160 ng/band |
| Correlation Coefficient (r²) | 0.9994 |
| LOD | 0.48 ng/band |
| LOQ | 1.59 ng/band |
| Accuracy (% Recovery) | 99.51 - 99.84% |
| Precision (%RSD) | < 2% |
Electrophoretic Analysis Methods
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the determination of Cinacalcet Hydrochloride. tandfonline.com A validated, stability-indicating CE method has been developed that provides rapid and efficient separation. tandfonline.comresearchgate.net
This method uses a deactivated fused silica capillary with a photodiode array (PDA) detector. tandfonline.com The separation of Cinacalcet from an internal standard, such as lamotrigine, is achieved in under five minutes. tandfonline.comresearchgate.net The background electrolyte typically consists of a phosphate buffer mixed with methanol, and a high separation voltage is applied. tandfonline.com The method has demonstrated excellent linearity, precision, and accuracy, making it suitable for the analysis of bulk drug and pharmaceutical formulations. tandfonline.comresearchgate.net
Table of Capillary Electrophoresis Method and Validation Data:
| Parameter | Finding tandfonline.comtandfonline.com |
|---|---|
| Capillary | Deactivated fused silica (55 cm effective length x 75 µm I.D.) |
| Background Electrolyte | Phosphate buffer (50 mM, pH 6.4): Methanol (95:5, v/v) |
| Separation Voltage | 30 kV |
| Temperature | 24°C |
| Detection | Photodiode Array (PDA) at 220 nm |
| Migration Time | 3.08 ± 0.17 min |
| Linearity Range | 0.5 - 30 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| LOD | 0.1 µg/mL |
| LOQ | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.99 - 100.33% |
| Precision (%RSD) | < 1.09% |
Mechanistic and Pre Clinical Research Applications of S Cinacalcet D3 Hydrochloride
In Vitro Investigation of Calcium-Sensing Receptor (CaSR) Modulation
(S)-Cinacalcet-D3 Hydrochloride, a deuterated form of Cinacalcet (B1662232), is a crucial tool in the scientific exploration of the calcium-sensing receptor (CaSR). Its primary role in research is as an internal standard for the quantification of cinacalcet in various experimental settings. caymanchem.com This allows for precise measurements in studies investigating how calcimimetics like cinacalcet modulate the CaSR, a key regulator of calcium homeostasis.
Allosteric Agonism and Binding Kinetics Research
This compound, as a calcimimetic, functions as a positive allosteric modulator of the CaSR. caymanchem.comspringermedizin.de This means it enhances the sensitivity of the receptor to its primary ligand, extracellular calcium. drugbank.com The binding of this compound to the transmembrane domain of the CaSR induces a conformational change that makes the receptor more responsive to calcium. nih.gov This allosteric agonism is a key area of research, as it provides a mechanism to overcome conditions where the CaSR is insensitive to normal calcium levels.
Recent research has delved into the intricacies of this allosteric modulation. Studies using high-resolution cryo-electron microscopy have revealed that cinacalcet can bind to the transmembrane domains of the dimeric CaSR in two different conformations: extended and bent. eurekalert.org Interestingly, only the bent conformation appears to enable the coupling of the receptor to its downstream signaling protein, Gq. eurekalert.org This highlights the complexity of the activation mechanism and provides a more nuanced understanding of how allosteric modulators like this compound exert their effects.
Furthermore, research has explored the concept of "biased agonism," where a ligand can selectively activate certain signaling pathways coupled to a receptor. nih.gov In the context of the CaSR, autoantibodies in a condition called acquired hypocalciuric hypercalcemia (AHH) can act as biased allosteric modulators, inactivating the receptor. nih.gov Studies have shown that cinacalcet can overcome the effects of these autoantibodies, suggesting its potential to correct such biased modulation. nih.gov
| Feature | Description |
| Mechanism of Action | Positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) |
| Binding Site | Transmembrane domain of the CaSR |
| Effect | Increases the sensitivity of the CaSR to extracellular calcium |
| Conformational Binding | Can bind in both extended and bent conformations, with the bent form linked to Gq protein coupling |
Cellular and Molecular Mechanisms of CaSR Activation
The activation of the CaSR by this compound triggers a cascade of intracellular signaling events. The CaSR is a G-protein-coupled receptor (GPCR) that can couple to various G-protein families, including Gq/11, Gi/o, Gs, and G12/13. nih.gov The specific G-protein pathway activated can vary depending on the cell type and the specific ligand.
Upon activation by an agonist like this compound in parathyroid cells, the CaSR primarily couples with Gq/11 and Gi/o. drugbank.com The Gq/11 pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol. nih.gov The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. drugbank.com
Beyond these primary pathways, CaSR activation can also stimulate mitogen-activated protein kinase (MAPK) signaling. nih.gov The intricate network of signaling pathways activated by the CaSR underscores its pleiotropic nature and its ability to regulate a wide array of cellular functions, including gene expression, proliferation, and apoptosis. nih.gov Research has also indicated that cinacalcet may stabilize a CaSR conformation that interacts more favorably with AP2σ, a protein involved in receptor internalization, potentially restoring proper trafficking of the receptor. nih.gov
Direct Suppressive Effects on Parathyroid Hormone Secretion in Cultured Cells
A primary and well-documented effect of this compound is its ability to directly suppress the secretion of parathyroid hormone (PTH) from parathyroid cells. nih.gov In vitro studies using primary cultures of human parathyroid cells have demonstrated this effect in a dose-dependent manner. nih.gov
Notably, this suppressive effect is observed even in pathological conditions where the expression of the CaSR is reduced, such as in primary and secondary hyperparathyroidism. nih.gov In one study, cinacalcet at a concentration of 1000 nmol/l suppressed PTH secretion by approximately 61% in cultured cells from patients with both primary and secondary hyperparathyroidism. nih.gov This demonstrates the potent ability of cinacalcet to modulate PTH secretion directly at the cellular level, supporting its therapeutic application in hyperparathyroid states. nih.gov
Pre-clinical Pharmacodynamic Studies in Animal Models
Animal models, particularly rodent models of uremia and hyperparathyroidism, have been instrumental in elucidating the in vivo effects of cinacalcet. These studies provide crucial pre-clinical data on the pharmacodynamics of the compound.
Modulation of Parathyroid Hormone Secretion Dynamics in Uremic Models
In rodent models of chronic kidney disease (CKD), which often leads to secondary hyperparathyroidism, cinacalcet has been shown to effectively lower plasma PTH levels. nih.gov For instance, in 5/6 nephrectomized (Nx) rats, a common model for uremia, oral administration of cinacalcet significantly reduced serum PTH compared to vehicle-treated uremic rats. nih.gov
These studies have also highlighted the dynamic nature of this regulation. Discontinuation of cinacalcet treatment in these models resulted in a reversal of the beneficial effects, with serum PTH levels rising again. nih.gov This suggests that continuous treatment may be necessary to maintain the suppression of PTH secretion in the context of uremia-induced secondary hyperparathyroidism. nih.gov
| Animal Model | Treatment | Outcome on Serum PTH |
| 5/6 Nephrectomized Rats | Cinacalcet (10 mg/kg/day, orally) for 6 weeks | Significant reduction compared to vehicle-treated uremic rats. nih.gov |
| 5/6 Nephrectomized Rats | Discontinuation of Cinacalcet | Reversal of the reduction in serum PTH. nih.gov |
Research on Parathyroid Gland Hyperplasia and Cell Proliferation in Rodent Models
A key feature of secondary hyperparathyroidism is parathyroid gland hyperplasia, an increase in the number of parathyroid cells. nih.gov Pre-clinical studies in rodent models have demonstrated that cinacalcet can not only prevent the development of parathyroid gland hyperplasia but also reverse established hyperplasia. nih.govnih.gov
In uremic rat models, cinacalcet treatment has been shown to reduce parathyroid cell proliferation to control levels. nih.gov This anti-proliferative effect is thought to be mediated, at least in part, through the increased expression of the cyclin-dependent kinase inhibitor p21. nih.govnih.gov The p21 protein plays a crucial role in cell cycle control, and its upregulation by cinacalcet helps to inhibit the excessive cell division that characterizes hyperplasia. nih.gov
Interestingly, the beneficial effects of cinacalcet on parathyroid cell proliferation were observed to persist for a short period even after treatment was discontinued, with p21 expression remaining elevated and the number of proliferating cells significantly decreased one week after stopping the drug. nih.gov These findings from animal models provide a strong rationale for the clinical investigation of cinacalcet's effects on parathyroid gland size and proliferation in patients with secondary hyperparathyroidism. nih.govnih.gov
Investigation of Mineral Metabolism Regulation and Tissue Calcification in Animal Models
This compound serves as a critical tool in pre-clinical animal studies designed to unravel the complex mechanisms of mineral metabolism and the pathophysiology of tissue calcification. While studies are typically conducted with the non-labeled compound, the deuterated version is essential as an internal standard for accurately quantifying cinacalcet concentrations in biological samples, ensuring the reliability of pharmacokinetic and pharmacodynamic data.
In rodent models of chronic kidney disease (CKD), administration of cinacalcet has been shown to effectively manage secondary hyperparathyroidism (SHPT). nih.govnih.govbjnephrology.org Research in uremic rats demonstrates that cinacalcet prevents parathyroid gland hyperplasia and can even lead to the regression of established hyperplasia. This effect is associated with a significant reduction in serum parathyroid hormone (PTH) levels. nih.gov Furthermore, studies have shown that cinacalcet can improve bone histology and stabilize vascular calcification. nih.gov In animal models, cinacalcet treatment is associated with more effective bone mineralization, which may restrict the availability of calcium and phosphate (B84403) for deposition in vessel walls.
Table 1: Summary of Cinacalcet's Effects on Mineral Metabolism in Pre-clinical Animal Models
| Parameter | Animal Model | Key Research Finding |
|---|---|---|
| Serum PTH | Uremic Rats (5/6 Nx) | Significantly reduced serum PTH levels compared to vehicle-treated rats. |
| Parathyroid Gland | Uremic Rats (5/6 Nx) | Prevents development of and reverses established parathyroid gland hyperplasia. |
| Vascular Calcification | Uremic Rats | Associated with a significant reduction in calcitriol-induced vascular calcification. |
| Bone Mineralization | Uremic Rats | Promotes more efficacious bone mineralization, limiting mineral deposition in soft tissues. |
In Vitro and Pre-clinical Metabolic Fate Studies Using Deuterated Analogs
Deuterated analogs like this compound are invaluable in studies of metabolic fate. The deuterium (B1214612) atoms act as a stable isotopic label, allowing researchers to distinguish the administered compound from its metabolites and endogenous substances using techniques like mass spectrometry. This facilitates precise tracking and quantification during the elucidation of metabolic pathways.
Elucidation of Cinacalcet Metabolic Pathways (e.g., oxidative and conjugative pathways)
Research has identified two primary metabolic routes for cinacalcet. nih.gov These pathways involve both oxidative and conjugative reactions.
The first major pathway is oxidative N-dealkylation . This process leads to the formation of hydrocinnamic acid and hydroxy-hydrocinnamic acid. nih.gov These acidic metabolites can then undergo further metabolism through β-oxidation and subsequent conjugation with glycine. nih.gov
The second principal pathway involves the oxidation of the naphthalene (B1677914) ring system of the molecule. This reaction forms dihydrodiol intermediates, which are then conjugated with glucuronic acid, forming glucuronide conjugates. nih.gov In human studies, these circulating metabolites, including cinnamic acid derivatives and glucuronidated dihydrodiols, are found in higher concentrations than the parent drug itself. nih.gov It is important to note that these major metabolites, such as the hydrocinnamic acid metabolites and glucuronide conjugates, exhibit little to no calcimimetic activity. nih.gov
Table 2: Principal Metabolic Pathways of Cinacalcet
| Pathway | Initial Reaction | Subsequent Steps | Resulting Metabolites |
|---|---|---|---|
| N-Dealkylation | Oxidative N-dealkylation | β-oxidation, Glycine conjugation | Hydrocinnamic acid, Hydroxy-hydrocinnamic acid, Glycine conjugates |
| Naphthalene Ring Oxidation | Oxidation | Glucuronidation | Dihydrodiols, Glucuronide conjugates |
Research on Cytochrome P450 Enzyme Involvement in Biotransformation
The biotransformation of cinacalcet is extensively mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes primarily responsible for the metabolism of drugs and other foreign substances. nih.govresearchgate.net In vitro and in vivo studies have established that multiple CYP isoforms are involved in cinacalcet's metabolism.
The primary enzymes responsible for the metabolism of cinacalcet are CYP3A4, CYP2D6, and CYP1A2 . nih.gov These enzymes, located mainly in the liver, catalyze the initial oxidative steps in the metabolic pathways of cinacalcet. nih.gov While all three play a role, research also indicates that cinacalcet itself is a strong inhibitor of CYP2D6. nih.gov This interaction is a key consideration in pre-clinical research when co-administering other agents metabolized by this specific enzyme. The involvement of multiple CYPs indicates a complex metabolic profile. nih.govresearchgate.net
Table 3: Cytochrome P450 Isoforms Involved in Cinacalcet Metabolism
| Enzyme | Family | Role in Cinacalcet Metabolism |
|---|---|---|
| CYP3A4 | CYP3 | Primary metabolizing enzyme |
| CYP2D6 | CYP2 | Primary metabolizing enzyme; Inhibited by Cinacalcet |
| CYP1A2 | CYP1 | Contributes to metabolism |
Impact of Deuterium Labeling on Metabolic Clearance and Stability in Research Models
The use of this compound in research is predicated on the unique properties conferred by deuterium labeling. Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it twice as heavy as hydrogen.
In metabolic research, the primary impact of substituting hydrogen with deuterium is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break the C-D bond. When this bond is at a site of enzymatic attack, such as a position targeted by a CYP enzyme for oxidation, the rate of metabolism at that site can be significantly slowed. nih.gov
This slowing of metabolic reactions can lead to:
Increased Metabolic Stability: The molecule is broken down more slowly in in vitro systems like liver microsomes.
Compound Information
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Cinacalcet |
| Hydrocinnamic acid |
| Hydroxy-hydrocinnamic acid |
| Midazolam |
| Carbon tetrachloride |
Q & A
Q. What analytical methods are recommended for quantifying (S)-Cinacalcet-D3 Hydrochloride in pharmacokinetic studies?
A validated high-performance thin-layer chromatography (HPTLC) method using silica gel F254 plates and chloroform:acetonitrile (6:4 v/v) as the mobile phase is effective. Detection at 282 nm yields a linear range of 40–160 ng/band (r² = 0.9994), with a quantification limit of 1.59 ng/band. This method complies with ICH guidelines for precision, accuracy, and robustness, making it suitable for stress degradation studies . For deuterated analogs, mass spectrometry (MS) coupled with HPLC is advised to distinguish isotopic patterns and confirm purity (>98%) .
Q. How is the enantiomeric purity of this compound validated?
Chiral chromatographic separation using columns like Chiralpak® IA/IB with a polar organic mobile phase (e.g., ethanol:methanol:diethylamine) resolves enantiomers. Retention time comparisons against USP reference standards (e.g., IR-43901 for unlabeled Cinacalcet Hydrochloride) ensure specificity. Deuterated analogs require additional MS detection to confirm isotopic integrity and rule out racemization during synthesis .
Q. What pharmacological mechanisms underpin this compound’s activity?
As a deuterated analog of Cinacalcet, it acts as an allosteric agonist of the calcium-sensing receptor (CaSR), modulating intracellular Ca²⁺ signaling. Deuterium labeling at specific positions (e.g., D3) slows metabolic clearance, enhancing pharmacokinetic studies by tracing drug distribution and receptor binding in vitro .
Advanced Research Questions
Q. How can researchers resolve contradictory data in clinical outcomes when using deuterated analogs like this compound?
Contradictions often arise from metabolic variability or isotopic effects. To address this:
- Conduct pharmacogenetic studies to identify CYP3A4/2D6 polymorphisms affecting deuterated vs. non-deuterated metabolism .
- Use isotope tracing in longitudinal studies to compare clearance rates and receptor occupancy between labeled/unlabeled forms .
- Apply structural equation modeling to disentangle direct drug effects from confounding variables (e.g., patient adherence) .
Q. What experimental designs optimize the detection of isotopic effects in deuterated Cinacalcet analogs?
- Dual-arm pharmacokinetic studies : Administer this compound and non-deuterated Cinacalcet to matched cohorts, measuring plasma half-life (t½) and AUC via LC-MS/MS.
- Receptor binding assays : Compare CaSR activation kinetics (EC₅₀) using fluorescence-based Ca²⁺ mobilization assays to quantify deuterium’s impact on allosteric modulation .
- Stability testing : Expose analogs to accelerated degradation (heat, light, pH extremes) and analyze isotopic integrity using NMR or high-resolution MS .
Q. How can researchers validate the bioanalytical sensitivity of this compound in complex matrices?
- Matrix effect mitigation : Spike deuterated analogs into human serum or tissue homogenates, followed by solid-phase extraction (SPE) to remove interferents.
- Cross-validation : Compare results across HPTLC, LC-MS, and immunoassays to confirm consistency. For example, HPTLC achieves a detection limit of 0.48 ng/band, while LC-MS can detect sub-nanogram levels in plasma .
- Use isotopic internal standards : Co-elute [²H₆]-Cinacalcet (IR-18716) to correct for ion suppression/enhancement in MS workflows .
Methodological Considerations for Data Contradiction Analysis
Q. What statistical approaches are recommended for reconciling divergent results in deuterated drug studies?
- Meta-analysis frameworks : Pool data from multiple studies (e.g., USP, FDA trials) to assess heterogeneity via I² statistics. Stratify by variables like dosing regimen or patient demographics .
- Mediation analysis : Test whether observed contradictions arise from intermediate variables (e.g., metabolite levels mediating efficacy). Bootstrapping methods (1,000+ resamples) improve reliability .
- Time-series analysis : For longitudinal data, autoregressive models (e.g., ARIMA) disentangle short-term vs. long-term effects of deuterated analogs on clinical endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
